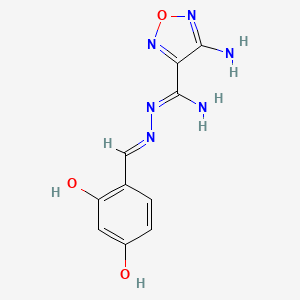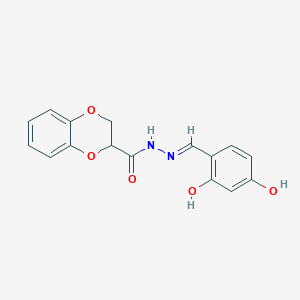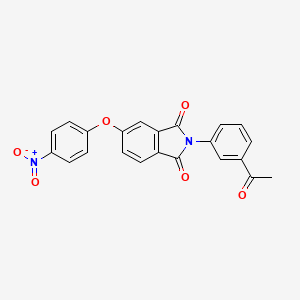
4-amino-N'-(2,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N'-(2,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide is a chemical compound with various scientific research applications. It is commonly referred to as 'ADOCA' and is known for its potential as an anticancer agent.
作用机制
The exact mechanism of action of ADOCA is not fully understood. However, it is believed that ADOCA exerts its anticancer effects by inducing DNA damage and inhibiting DNA repair mechanisms, leading to cell cycle arrest and apoptosis. ADOCA also inhibits the activity of various enzymes involved in cell proliferation and survival, such as topoisomerase II and Akt.
Biochemical and Physiological Effects:
ADOCA has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). ADOCA also inhibits the activity of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the major advantages of ADOCA is its potential as an anticancer agent. It has been shown to be effective against various cancer cell lines and has low toxicity in normal cells. Additionally, ADOCA has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. However, one of the limitations of ADOCA is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on ADOCA. One area of research could focus on improving the solubility of ADOCA to make it more suitable for in vivo administration. Additionally, further studies could investigate the potential of ADOCA as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Another area of research could focus on the development of ADOCA derivatives with improved anticancer properties and reduced toxicity. Overall, the potential of ADOCA as a therapeutic agent warrants further investigation and research.
Conclusion:
4-amino-N'-(2,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide, commonly known as ADOCA, is a chemical compound with various scientific research applications. It has been extensively studied for its potential as an anticancer agent and has shown promising results in inhibiting the growth of various cancer cell lines. ADOCA exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, ADOCA has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of ADOCA and its potential as a therapeutic agent.
合成方法
ADOCA is synthesized through a multistep process that involves the condensation of 2,4-dihydroxybenzaldehyde and semicarbazide to form 2,4-dihydroxybenzaldehyde semicarbazone. This compound is then reacted with ethyl chloroacetate to form ethyl 2-(2,4-dihydroxyphenyl)hydrazonoacetate, which is further reacted with hydrazine hydrate to form 4-amino-N'-(2,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide.
科学研究应用
ADOCA has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. ADOCA exerts its anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Additionally, ADOCA has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
4-amino-N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O3/c11-9(8-10(12)16-19-15-8)14-13-4-5-1-2-6(17)3-7(5)18/h1-4,17-18H,(H2,11,14)(H2,12,16)/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIKIYFVQAIRSQ-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NN=C(C2=NON=C2N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/N=C(/C2=NON=C2N)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6006938.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide](/img/structure/B6006942.png)
![N-(2-isopropoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6006948.png)
![methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6006955.png)
![ethyl 4-{1-[3-(2-furyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6006961.png)
![2-(2-chlorobenzyl)-4-[3-(3-thienyl)propanoyl]morpholine](/img/structure/B6006964.png)
![3-benzyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B6006972.png)
![2-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B6006974.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6006976.png)


![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B6006991.png)
![3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B6006997.png)
![N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea)](/img/structure/B6007007.png)